Product packaging for Dimethyl diglycolate(Cat. No.:CAS No. 7040-23-5)

Dimethyl diglycolate

Cat. No.: B041929
CAS No.: 7040-23-5
M. Wt: 162.14 g/mol
InChI Key: KUCRTUQUAYLJDC-UHFFFAOYSA-N
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Description

Dimethyl diglycolate, a high-purity diester, is a valuable synthetic intermediate and precursor in organic and polymer chemistry research. Its primary research value lies in its bifunctional structure, featuring two ester groups separated by an ethylene glycol spacer, making it a versatile building block for the controlled synthesis of more complex molecules. Key applications include its use as a precursor for the development of glycolic acid derivatives, polyester oligomers, and functionalized polymers. Researchers utilize this compound in studies involving transesterification reactions, ring-forming cyclizations, and the synthesis of novel ligands or metal-organic frameworks (MOFs). Its mechanism of action in these contexts is defined by its reactivity as an electrophile; the ester carbonyl groups are susceptible to nucleophilic attack by alcohols, amines, or organometallic reagents, enabling the stepwise construction of molecular architectures. This compound is particularly useful for investigating structure-property relationships in material science and for creating tailored macromolecules with specific chain lengths and functional group densities, making it an essential reagent for advanced chemical synthesis and polymer research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B041929 Dimethyl diglycolate CAS No. 7040-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRTUQUAYLJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220673
Record name Acetic acid, oxydi-, dimethyl ester
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-23-5
Record name 1,1′-Dimethyl 2,2′-oxybis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7040-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, oxydi-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
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Labeling of the Diglycolate Backbone:to Label the α Carbon Positions to the Ether Oxygen O Ch₂cooch₃ ₂ , One Would Need to Start with Deuterated Diglycolic Acid. the Synthesis of Deuterated Organic Acids Can Often Be Achieved Through H D Exchange Reactions. This Typically Involves Heating the Non Labeled Acid in Heavy Water D₂o in the Presence of a Suitable Catalyst, Often an Alkali Catalyst, to Facilitate the Exchange of α Protons with Deuterium Atomsgoogle.com. Once the Deuterated Diglycolic Acid is Prepared, It Can Be Esterified with Regular Methanol to Yield Dimethyl Diglycolate with a Deuterated Backbone.

The general technique of dimethyl labeling for quantitative proteomics uses formaldehyde (B43269) and a reducing agent to tag amine groups isotope.comnih.gov. While this specific technique applies to amines, the reagents involved, such as deuterated formaldehyde, are part of the broader toolkit of isotopic labeling that can be adapted for specific syntheses. For example, methods for the deoxygenative deuteration of aldehydes to produce -CD₃ groups have been developed, showcasing advanced techniques for introducing deuterium (B1214612) researchgate.net.

Table 2: Strategies for Isotopic Labeling of Dimethyl Diglycolate (B8442512)

Target Position Labeling Strategy Key Labeled Reagent(s) Reference
Methyl Groups (-OCH₃) Fischer Esterification Deuterated Methanol (B129727) (CD₃OD) hbni.ac.in
Methyl Groups (-OCH₃) Williamson-type Synthesis Deuterated Methyl Halide (e.g., CD₃I) researchgate.net
Backbone (-CH₂-) H-D Exchange followed by Esterification Heavy Water (D₂O), Alkali Catalyst google.com
General Labeling Reductive Amination (by analogy) Deuterated Formaldehyde, Sodium Cyanoborohydride isotope.comnih.gov

Chemical Reactivity and Transformation of Dimethyl Diglycolate

Role of Dimethyl Diglycolate (B8442512) as a Monomer and Building Block

Dimethyl diglycolate's utility as a monomer stems from its ability to undergo reactions such as transesterification, enabling its incorporation into polymer chains. This characteristic is exploited in the production of a range of polymeric materials, from specialty ligands to advanced copolyesters.

Polymerization Reactions Involving this compound

This compound is a key reactant in various polymerization processes, contributing to the synthesis of polymers with specific functionalities and characteristics.

Chiral polyoxazoline ligands can be synthesized in a one-pot reaction by heating this compound with chiral β-amino alcohols. beilstein-journals.org This process involves the refluxing of the reactants in a solvent like toluene, with the simultaneous removal of the methanol (B129727) produced during the reaction. beilstein-journals.org This method is noted for being simpler and more efficient than traditional multi-step syntheses that often require activating or cyclizing agents and can result in lower yields and more side reactions. beilstein-journals.org For instance, the reaction of this compound with chiral amino alcohols such as (R)-2-amino-1-butanol or L-phenylalaninol yields bisoxazolines in good yields. beilstein-journals.org These polyoxazoline ligands have applications in asymmetric catalysis, such as in rhodium-catalyzed hydrosilylation of ketones. beilstein-journals.org

This compound is also utilized as a comonomer in the synthesis of various copolyesters, where it is incorporated alongside other monomers to modify the properties of the resulting polymer.

PBF-co-PBDG copolyesters are synthesized through a multi-step process that begins with the Fisher esterification of 2,5-furandicarboxylic acid (FDCA) to produce dimethyl 2,5-furandicarboxylate (DMFDC). nih.gov This is followed by esterification and a final polycondensation reaction. nih.gov The synthesis of the copolyesters can be achieved through a conventional bulk polyesterification approach. nih.gov The properties of the resulting copolyesters can be tuned by varying the relative amounts of the furanoate and diglycolate components. nih.govmdpi.com For example, copolyesters with varying molar ratios of PBF to PBDG (e.g., 90/10, 75/25, 50/50, 25/75, and 10/90) have been synthesized. nih.gov The incorporation of butylene diglycolate units into the PBF backbone has been shown to influence the thermal and mechanical properties of the resulting material. mdpi.comncsu.edu For instance, the glass transition temperature (Tg) and melting temperature (Tm) of these copolyesters can range from -25 to 46 °C and 61 to 174 °C, respectively. mdpi.comncsu.edu The addition of bacterial cellulose (B213188) fibers to these copolyesters can further enhance their mechanical properties, with Young's modulus values reaching as high as 1239 MPa. ncsu.edugrafiati.commdpi.com

Table 1: Thermal Properties of PBF-co-PBDG Copolyesters

Property Value Range
Glass Transition Temperature (Tg) -25 to 46 °C mdpi.comncsu.edu
Melting Temperature (Tm) 61 to 174 °C mdpi.comncsu.edu
Thermal Stability (Decomposition) 239 to 324 °C ncsu.edu

This table summarizes the range of thermal properties observed for PBF-co-PBDG copolyesters, which can be tailored by adjusting the comonomer ratio.

Poly(butylene diglycolate/terephthalate) (PBDT) is a copolyester that has been investigated for its ductility and degradability, which are enhanced by the presence of the ether group from the diglycolic acid moiety. researchgate.net The synthesis of PBDT can be accomplished through melt polycondensation. The incorporation of PBDT into blends with other polymers, such as polylactic acid (PLA), has been shown to improve the ductility of the blend. researchgate.net In some contexts, PBDT refers to a class of donor-acceptor conjugated polymers, such as those based on benzo[1,2-b:4,5-b']dithiophene, which are synthesized via methods like Stille coupling reactions and are used in applications like polymer solar cells. researchgate.netcase.edursc.orgrsc.orgxenocs.com These PBDT polymers exhibit good solubility, distinct redox peaks, and good thermal stabilities. researchgate.net

Table 2: Properties of Selected PBDT Conjugated Polymers

Polymer Mn (kDa) PDI Optical Bandgap (eV)
PBDT-IIDs 65.5-92.7 1.5-2.3 1.99-2.03 researchgate.net
PBDT (for PSCs) 37.6 2.29 1.87 rsc.org
PBDT-S 36.8 2.83 1.85 rsc.org
PBDT-OBT 19.2 2.13 1.74 case.edu
PBDT-FBT - - 1.69 case.edu

This table presents molecular weight and optical property data for various PBDT conjugated polymers developed for electronic applications.

Poly(ethylene diglycolate) terephthalate (B1205515), also referred to as poly((ethylene diglycolate) terephthalate) or Poly(GEGT), is a periodic copolyester. researchgate.net Its synthesis can be achieved through the polycondensation of GEG (the 2:1 condensation product of glycolic acid and ethylene (B1197577) glycol) with a terephthalic acid derivative, such as terephthaloyl chloride. researchgate.net Copolyesters containing glycolic acid units, like Poly(GEGT), have been observed to exhibit relatively high melting temperatures. researchgate.net The broader context of polyethylene (B3416737) terephthalate (PET) synthesis often involves the reaction of terephthalic acid or its dimethyl ester with ethylene glycol. google.comgoogle.com7universum.comwikipedia.orgsavemyexams.com

Copolymerization with other Monomers (e.g., in furanoate-based polyesters)

Catalytic Reactions Utilizing this compound or its Derivatives

This compound and its parent acid, diglycolic acid, are utilized in various catalytic processes, often serving as precursors for more complex molecules or ligands for catalysis. For instance, this compound can undergo condensation reactions, such as with glyoxal (B1671930) in the presence of sodium methoxide, to form larger structures. It also serves as a starting material for creating chiral ligands for asymmetric catalysis.

Asymmetric Hydrosilylation Catalyzed by Rhodium Complexes with this compound-derived Ligands

A significant application of this compound in catalysis is its use as a precursor for synthesizing chiral ligands for asymmetric reactions. Specifically, it is used to create polyoxazoline ligands, which are effective in rhodium-catalyzed asymmetric hydrosilylation of ketones.

The synthesis involves a one-pot reaction where this compound is reacted with a chiral β-amino alcohol. This reaction proceeds under reflux, eliminating methanol to form bisoxazoline ligands. These ligands, when complexed with a rhodium precursor like [Rh(COD)Cl]₂, form active catalysts for the asymmetric hydrosilylation of prochiral ketones to chiral secondary alcohols. The efficiency and enantioselectivity of this catalytic system are influenced by the specific structure of the ligand, the reaction temperature, and the solvent used.

For example, ligands derived from this compound and L-phenylalaninol have been used in the rhodium-catalyzed hydrosilylation of acetophenone. The reaction conditions and the resulting enantiomeric excess (ee) are summarized in the table below.

Table 1: Asymmetric Hydrosilylation of Acetophenone using a Rhodium Catalyst with a Ligand Derived from this compound and L-phenylalaninol

Entry Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
1 CCl₄ 0 98 91
2 THF 0 99 93
3 THF Room Temp. 99 91
4 CH₃OH 0 99 55
5 CCl₄ -5 98 91

Data adapted from a study on the synthesis and application of chiral polyoxazoline ligands.

The data indicates that tetrahydrofuran (B95107) (THF) is a superior solvent for achieving high enantioselectivity at low temperatures. The development of these catalyst systems, facilitated by starting materials like dimethyl dig

Spectroscopic Characterization and Advanced Analytical Techniques for Dimethyl Diglycolate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl Diglycolate (B8442512)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For dimethyl diglycolate (C₆H₁₀O₅), ¹H and ¹³C NMR provide direct information about its carbon-hydrogen framework.

The proton NMR spectrum of this compound is characterized by its simplicity, which reflects the symmetry of the molecule. There are two distinct sets of protons: the methyl (–CH₃) protons of the ester groups and the methylene (B1212753) (–CH₂–) protons adjacent to the ether oxygen.

The spectrum typically displays two singlets. rsc.org The protons of the two equivalent methylene groups (–O–CH₂–C=O) are deshielded by the adjacent oxygen and carbonyl groups, while the protons of the two equivalent methyl groups (–O–CH₃) are also in a distinct chemical environment. The chemical shifts are influenced by factors such as the solvent used. carlroth.comsigmaaldrich.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ) ppm Multiplicity
Methylene (–CH₂–) ~4.2 Singlet
Methyl (–CH₃) ~3.7 Singlet

Note: Chemical shifts are approximate and can vary based on the deuterated solvent and measurement conditions. carlroth.comsigmaaldrich.com

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule. bhu.ac.in These environments are the carbonyl carbons of the ester groups, the methylene carbons of the ether linkage, and the methyl carbons of the ester groups. libretexts.org The chemical shifts of carbon atoms are highly dependent on the electronegativity of the atoms they are bonded to. libretexts.org

The carbonyl carbons (C=O) are the most deshielded and thus appear furthest downfield. The methylene carbons (–CH₂–), being attached to an oxygen atom, are also significantly deshielded. The methyl carbons (–OCH₃) appear at the most upfield position.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ) ppm
Carbonyl (C=O) ~170 - 185
Methylene (–CH₂–) ~60 - 70
Methyl (–CH₃) ~50 - 60

Note: Chemical shift ranges are typical for the specified carbon environments and can be influenced by experimental conditions. libretexts.orgoregonstate.edu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

IR and FTIR spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. princeton.edu The spectrum of this compound is dominated by absorptions corresponding to its ester and ether groups. nih.gov

The most prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the ester groups. rsc.org Another key region is the C–O stretching, which typically appears as strong bands in the fingerprint region of the spectrum. The presence of the ether linkage (C–O–C) also contributes to this region.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
C=O Stretch (ester) 1730 - 1750 Strong
C–O Stretch (ester & ether) 1000 - 1300 Strong
C–H Stretch (alkane) 2850 - 3000 Medium

Note: These are characteristic ranges for the functional groups present in this compound. princeton.edu

Raman Spectroscopy of this compound

Raman spectroscopy provides complementary information to IR spectroscopy. olemiss.edu While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. olemiss.edu Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibrations of the non-polar C–O–C ether linkage are expected to produce a relatively strong Raman signal. The C=O stretch of the ester is also observable in the Raman spectrum. The existence of a Raman spectrum for this compound is noted in spectral databases. nih.gov Specific experimental data often show characteristic peaks that can be used for quantitative analysis in complex mixtures. spectroscopyonline.com

Table 4: Expected Raman Shifts for this compound

Vibrational Mode Approximate Raman Shift (cm⁻¹)
C=O Stretch ~1730
C–O–C Symmetric Stretch ~800 - 900
CH₂/CH₃ Bending ~1450

Note: These are expected shifts based on typical values for the given functional groups. nih.govresearchgate.net

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation. The molecular formula of this compound is C₆H₁₀O₅, with a monoisotopic mass of approximately 162.05 Da. nih.govuni.lu

Upon ionization, the molecular ion ([M]⁺˙) is formed. This ion is often unstable and undergoes fragmentation. libretexts.org Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) and the ether oxygen.

Table 5: Predicted Mass Spectrometry Data for this compound

Ion Type Formula Approximate m/z
Molecular Ion [M]⁺˙ [C₆H₁₀O₅]⁺˙ 162.05
Protonated Molecule [M+H]⁺ [C₆H₁₀O₅H]⁺ 163.06
Sodiated Molecule [M+Na]⁺ [C₆H₁₀O₅Na]⁺ 185.04

Source: PubChemLite uni.lu

Expected fragmentation could include the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to yield an ion at m/z 131, or cleavage at the ether bond, leading to fragments such as [CH₃OC(O)CH₂]⁺ (m/z 73) or [CH₃OC(O)CH₂O]⁺ (m/z 89). The specific fragmentation pattern is key to confirming the compound's identity. docbrown.info

Theoretical and Computational Studies of Dimethyl Diglycolate

Molecular Dynamics (MD) Simulations Involving Dimethyl Diglycolate-related Structures

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.orgebsco.com While specific MD studies focusing exclusively on Dimethyl diglycolate (B8442512) are not extensively documented in publicly available literature, the principles of its dynamics can be inferred from simulations of structurally related molecules, particularly those containing both ether and ester functionalities, such as certain phospholipids (B1166683). acs.orgresearchgate.netnih.gov

MD simulations of ether- and ester-linked phospholipids provide valuable insights into the conformational behavior, hydration, and intermolecular interactions that would be characteristic of this compound. acs.orgnih.gov For instance, simulations comparing ether-linked and ester-linked lipids reveal significant differences in the structure and dynamics of the surrounding water molecules. nih.gov Studies show that the substitution of an ester linkage with an ether linkage can alter the orientation of the linkage group relative to the molecule's principal axis, which in turn influences the membrane dipole potential. acs.org In the context of this compound, this suggests that the central ether linkage and the terminal ester groups will have distinct orientational preferences and interactions with solvent molecules.

The structural analysis of bilayers composed of ether- and ester-linked lipids has shown that ester-linked lipids are generally more compressible than their ether-linked counterparts. nih.gov Furthermore, the presence of the carbonyl group in the ester linkage allows for strong hydrogen bond formation with donor molecules, an interaction that is absent in ether linkages. nih.gov For this compound, this implies that the ester groups are likely primary sites for strong hydrogen bonding with protic solvents, while the ether linkage would engage in weaker interactions.

MD simulations provide detailed, atom-level pictures of molecular motion by solving Newton's equations of motion for a system of interacting atoms. nih.gov The setup of such a simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. mdpi.comchemcomp.com The simulation then proceeds by integrating the equations of motion, generating a trajectory of atomic positions and velocities over time. This trajectory can be analyzed to extract a wealth of information about the system's structural and dynamic properties.

Insights from MD Simulations on Related Ether-Ester Compounds
PropertyObservation in Ether-Linked CompoundsObservation in Ester-Linked CompoundsImplication for this compound
HydrationMore ordered, less mobile water layer in the headgroup region. nih.govLess ordered water structure.The ether and ester moieties will exhibit distinct hydration shells with different water dynamics.
CompressibilityLess compressible. nih.govMore compressible. nih.govThe flexibility of the molecule will be influenced by the interplay between the rigid ether linkage and the more flexible ester groups.
Dipole PotentialHigher potential barrier at the surface despite a smaller overall dipole potential of the bilayer. nih.govLower potential barrier at the surface. nih.govThe molecule will have a complex electrostatic profile with significant contributions from both the ether and ester groups.
Hydrogen BondingWeaker H-bond acceptor capability. nih.govStrong H-bond acceptor at the carbonyl oxygen. nih.govThe ester carbonyls are the primary sites for strong hydrogen bonding interactions.

Density Functional Theory (DFT) Calculations on this compound and its Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It has been widely applied to study the geometry, electronic properties, and vibrational frequencies of molecules related to this compound.

DFT studies on diglycolic anhydride, a precursor to this compound, have shown that the molecule adopts an envelope conformation in its optimized structure. core.ac.uk This provides a foundational understanding of the likely conformation of the six-membered ring that can be conceptually related to the central O(CH₂C=O)₂ core of this compound.

A significant area of research involving diglycolates is their interaction with metal ions. DFT calculations have been instrumental in elucidating the nature of these interactions. Studies on metal complexes with ligands based on tetraoxa acs.orgcirculene, which feature ether linkages, show that the complexation is highly dependent on the match between the metal cation size and the cavity size of the ligand, similar to crown ethers. rsc.org The coordination bonds between the d-block metal ions and the oxygen atoms are found to be of an intermediate type of interaction. rsc.org For this compound, this suggests it can act as a chelating agent, with the ether oxygen and the carbonyl oxygens of the ester groups participating in the coordination of metal ions.

DFT calculations on various metal complexes with Schiff base ligands containing N,O-donor atoms have successfully predicted their geometries and electronic properties. researchgate.netmdpi.com For instance, the stable structures of Mn(II), Ni(II), and VO(IV) complexes were optimized using the B3LYP/6-31G method, and the results helped in proposing their respective geometries as octahedral, square-planar, and square-pyramidal. researchgate.net Similar computational approaches can be applied to predict the structures of metal-Dimethyl diglycolate complexes.

Furthermore, DFT and Time-Dependent DFT (TD-DFT) have been used to study the structural, thermodynamic, and spectral properties of 3d transition metal(II) chloride complexes with glyoxime (B48743) and its derivatives. scirp.org These studies reveal nearly square planar geometries around the central metal ions and the presence of stabilizing intramolecular hydrogen bonds. scirp.org Such calculations for this compound could predict its binding energies with different metal ions and the spectroscopic signatures of the resulting complexes.

Key Parameters from DFT Studies on Related Systems
SystemComputational MethodKey FindingRelevance to this compound
Diglycolic AnhydrideDFT(B3LYP)/aug-cc-pVTZThe optimized structure has an envelope conformation. core.ac.ukProvides insight into the likely conformation of the central molecular backbone.
Metal Complexes with Tetraoxa acs.orgcirculene-based LigandsDFTComplexation depends on the fit between cation size and ligand cavity. rsc.orgSuggests potential for selective metal ion chelation.
Ni(II), Mn(II), VO(IV) Schiff Base ComplexesB3LYP/6-31GPredicted square-planar, octahedral, and square-pyramidal geometries, respectively. researchgate.netDemonstrates the utility of DFT in predicting the geometry of metal complexes with this compound.
3d Metal(II) Chloride Glyoxime ComplexesDFT/TD-DFT (B3LYP, CAM-B3LYP)Revealed nearly square planar geometries and stabilizing hydrogen bonds. scirp.orgIndicates that similar computational approaches can be used to understand the stability and spectroscopy of this compound complexes.

Quantum Chemical Studies on this compound Reactivity

Quantum chemical calculations are fundamental to understanding the reactivity of molecules by probing their electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential energy surfaces for chemical reactions. The reactivity of this compound is primarily associated with its two ester functional groups.

Quantum chemical studies on ester hydrolysis have established correlations between reaction rates and molecular descriptors derived from quantum calculations. researchgate.netresearchgate.netacs.org For a set of 40 esters, a quantitative structure-activity relationship (QSAR) model based on quantum topological molecular similarity showed that the molecular fragment (OC)CO is the most significant in explaining the hydrolysis rate constants. researchgate.netacs.org This highlights the importance of the local electronic environment around the ester group in determining its reactivity. Descriptors such as the charge on the carbonyl carbon and oxygen, and the energy of the LUMO, have been successfully used to model hydrolytic rate constants. researchgate.net For this compound, these findings imply that its susceptibility to hydrolysis will be governed by the electronic properties of its ester functionalities.

Quantum Chemical Insights into Ester Reactivity
Reaction TypeModel SystemKey Computational FindingImplication for this compound Reactivity
Base-Promoted HydrolysisSet of 40 different estersThe (OC)CO fragment is the most significant for explaining reactivity. researchgate.netacs.orgThe reactivity of the ester groups is the dominant factor in its hydrolytic stability.
Ester AminolysisMethylamine + Methyl AcetateIdentification of a high-energy tetrahedral intermediate and the overall energy barrier. acs.orgProvides a framework for studying the reaction of this compound with nucleophiles like amines.
Interaction with EthersAcrylic Acid + Dibutyl EtherThe ether oxygen acts as a hydrogen bond acceptor, influencing molecular association. bohrium.comThe ether linkage in this compound will participate in intermolecular interactions, affecting its physical and chemical properties.

Applications of Dimethyl Diglycolate in Advanced Materials and Polymer Science

Role in Biodegradable and Bio-based Polymer Development

The incorporation of dimethyl diglycolate (B8442512) into polymer chains is a key strategy for creating biodegradable and bio-based polyesters. This approach addresses the growing demand for environmentally responsible materials by designing polymers that can break down under specific environmental conditions.

Enhancing Hydrophilicity and Degradation Rates in Polyesters

For instance, in poly(butylene diglycolate/terephthalate) (PBDT) copolymers, the presence of butylene diglycolate segments with their ether bonds enhances hydrophilicity, leading to accelerated hydrolysis in seawater. researchgate.net Similarly, research on poly(butylene 2,5-furanoate/diglycolate) P(BFxDG_y) random co-polyesters demonstrated that the degradation rate is directly dependent on the composition, with higher diglycolate content leading to greater weight loss over time. mdpi.com Studies have shown that ester cleavage preferentially occurs on the more hydrophilic, ether-containing segments of the polymer chain. unibo.it

Adjusting Thermal and Mechanical Properties of Copolyesters

The inclusion of dimethyl diglycolate as a comonomer allows for the precise adjustment of the thermal and mechanical properties of copolyesters. The flexibility imparted by the ether linkages in the diglycolate unit can be leveraged to modify properties such as the glass transition temperature (Tg), melting temperature (Tm), and tensile properties of the resulting polymers.

In poly(butylene diglycolate-co-furandicarboxylate) (PBDF) copolyesters, varying the diglycolic acid (DGA) comonomer content was found to hinder crystallization. researchgate.net This ability to control crystallinity, along with the inherent flexibility of the diglycolate unit, allows for the tailoring of mechanical properties to suit specific applications. For example, a PBDF copolyester with 40% DGA content exhibited an elastic modulus of 165 MPa, a tensile strength of 54 MPa, and an elongation at break of 654%. researchgate.net

Similarly, the introduction of propylene (B89431) 2,5-furandicarboxylate (PF) units into poly(butylene 2,5-furandicarboxylate) (PBF) to create poly(butylene-co-propylene 2,5-furandicarboxylate) (PBPF) copolyesters resulted in slightly increased glass transition temperatures and high melting points while significantly improving tensile mechanical properties. researchgate.net

Interactive Table: Thermal and Mechanical Properties of this compound-based Copolyesters

CopolymerComonomer RatioGlass Transition Temp. (°C)Melting Temp. (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PBF100% PBF~35~170---
PBPF-694% PBF / 6% PF~40>150---
PBPF-1090% PBF / 10% PF~40>150---
PBDF4060% PBF / 40% DGA--16554654
PBDTVaried--95-610>23.4-

Development of Polymer Prodrugs with this compound Linkers

This compound has found a significant application as a linker in the design of polymer prodrugs. A polymer prodrug is a macromolecular conjugate where a therapeutic agent is covalently attached to a polymer backbone, often via a cleavable linker. This strategy aims to improve the drug's pharmacokinetic profile and reduce systemic toxicity.

Impact of Linker Nature on Drug Release and Cytotoxicity

The chemical nature of the linker connecting the drug to the polymer is a critical determinant of the drug's release kinetics and, consequently, its therapeutic efficacy and cytotoxicity. chemrxiv.org The diglycolate linker, being labile, is designed to be cleaved under physiological conditions to release the active drug. chemrxiv.orgrsc.orgacs.org

Research on gemcitabine-based polymer prodrugs has shown that the presence of a diglycolate linker leads to a greater release of the drug compared to a simple amide bond. rsc.org This enhanced release directly impacts the cytotoxicity of the prodrug, with the diglycolate-containing formulations exhibiting greater anticancer activity. rsc.org The hydrophilicity of the linker also plays a role; a more hydrophilic linker like diglycolate-tetra(ethylene glycol) (digly-TEG) was designed to increase surface exposure and further enhance drug release and cytotoxicity. chemrxiv.orgresearchgate.net Studies comparing different linkers (ester, carbonate, and diglycolate) in paclitaxel-based polymer prodrugs further underscore the importance of the linker's nature in controlling drug release and biological activity. cnrs.fracs.org

Utilization in Polymer Synthesis for Specific Properties (e.g., gas barrier, optical)

The unique chemical structure of this compound can be exploited to synthesize polymers with specific functional properties, such as enhanced gas barrier performance and desirable optical characteristics. These properties are crucial for applications in areas like food packaging and optical films.

Copolyesters based on 2,5-furandicarboxylic acid (FDCA) are known for their excellent gas barrier properties. researchgate.net The incorporation of diglycolate units into these furan-based polyesters can further modulate these properties. For example, poly(butylene diglycolate-co-furandicarboxylate) (PBDF) copolyesters have been shown to possess significantly better CO2 and O2 barrier properties compared to the widely used poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net Specifically, the PBDF40 formulation exhibited CO2 and O2 barrier properties that were 68.6 and 45.9 times higher than those of PBAT, respectively. researchgate.net

Interactive Table: Gas Barrier Properties of this compound-based Copolyesters

PolymerGasPermeability Comparison
PBDF40CO268.6 times higher barrier than PBAT
PBDF40O245.9 times higher barrier than PBAT

Applications as a Synthetic Building Block for Specialty Chemicals

Beyond its direct use in polymerization, this compound serves as a valuable synthetic building block for the creation of a variety of specialty chemicals. frontierspecialtychemicals.comsap.comamericanchemistry.com Its difunctional nature, with two ester groups, allows it to be a versatile precursor in organic synthesis. These specialty chemicals can then be used in a wide range of industries, from pharmaceuticals to agriculture. sap.com The ability to derive building blocks from renewable sources is a key aspect of green chemistry, aiming to create a more sustainable chemical industry. researchgate.netcefic.org

Environmental and Sustainability Aspects of Dimethyl Diglycolate Research

Renewable Resource Utilization in Dimethyl Diglycolate (B8442512) Synthesis Pathways

The transition from petrochemical feedstocks to renewable biomass is a cornerstone of green chemistry. Research has identified several pathways to produce dimethyl diglycolate and its precursor, diglycolic acid (DGA), from renewable sources. DGA, an aliphatic monomer, is anticipated to be obtainable from biomass-derived raw materials such as bio-ethanol. The incorporation of DGA, and by extension its ester this compound, into polymers is a strategy to create fully or partially bio-based plastics. researchgate.net

One notable pathway involves the use of this compound in the synthesis of 2,5-Furandicarboxylic acid (FDCA), a major bio-based platform chemical recognized by the United States Department of Energy as a high-value compound. polimi.it FDCA is a renewable alternative to petroleum-derived terephthalic acid for producing biodegradable polyesters like PEF (polyethylene furanoate). chemspeed.compolimi.it Historical synthesis routes for FDCA have included the condensation of glyoxal (B1671930) with this compound in the presence of sodium methoxide. polimi.itijesd.org As FDCA itself is derived from the dehydration of C6 sugars (like fructose) found in biomass, this connection positions this compound as a potential intermediate in the value chain of advanced bio-based materials. chemspeed.compolimi.it

Furthermore, the fundamental building blocks for this compound can be traced back to renewable origins. For instance, ethylene (B1197577) glycol, a related diol, can be produced from synthesis gas (syngas), which is a mixture of carbon monoxide and hydrogen. avantium.comresearchgate.net This syngas can be generated through the gasification of biomass, offering a sustainable route to key chemical precursors. avantium.com

Table 1: Investigated Renewable Synthesis Pathways Related to this compound

Precursor/Related CompoundRenewable FeedstockSynthesis Pathway SummaryReference
Diglycolic Acid (DGA)Bio-ethanolExpected to be obtainable from biomass-derived ethanol.
2,5-Furandicarboxylic Acid (FDCA)Biomass (e.g., Fructose, Cellulose)An older synthesis route for FDCA involves the condensation of glyoxal with this compound. FDCA is a key bio-based monomer. polimi.itpolimi.it
Ethylene GlycolBiomassProduction from syngas, which can be generated via biomass gasification. avantium.com

Degradation Studies of this compound-Containing Materials

A significant area of research is the use of this compound as a comonomer to enhance the degradability of polyesters. The introduction of flexible butylene diglycolate units, derived from this compound, into polyester (B1180765) backbones can improve properties like hydrophilicity, which in turn promotes degradation. rsc.org Studies on various copolyesters, such as poly(butylene 2,5-furanoate/diglycolate) (PBF-co-PBDG) and poly(butylene diglycolate/terephthalate) (PBDT), have demonstrated that the diglycolate component accelerates degradation under different environmental conditions. researchgate.netrsc.org

The presence of ether-oxygen atoms in the diglycolate structure is key to this enhanced degradability. rsc.org These atoms increase the polarity and flexibility of the polymer chain, allowing water molecules and enzymes to access and break down the ester linkages more readily. This approach has been successful in modifying otherwise persistent polymers to make them more susceptible to environmental degradation.

Hydrolytic degradation is the cleavage of chemical bonds by the addition of water. For polyesters, this involves the breakdown of ester linkages, leading to a reduction in molecular weight and eventual fragmentation of the material. The incorporation of this compound-derived units into a polymer chain introduces features that accelerate this process.

The ether linkages within the diglycolate monomer increase the hydrophilicity and flexibility of the polymer backbone. techscience.cn This increased affinity for water allows it to penetrate the polymer matrix more effectively, facilitating the hydrolysis of the ester bonds. techscience.cnmdpi.com Research on copolyesters containing glycolic acid or diglycolic acid has shown that these hydrophilic units act as weak points where degradation is initiated. mdpi.combeyondpesticides.org For example, in degradable polymer prodrugs, a labile diglycolate linker was shown to enable a greater release of the active substance compared to a simple amide bond, highlighting its susceptibility to hydrolysis. uni-muenchen.de The degradation process often begins in the amorphous regions of the polymer, where the polymer chains are less ordered, allowing for easier water ingress. mdpi.com

Marine plastic pollution is a critical environmental issue, driving demand for polymers that can degrade in marine environments. rsc.org Many so-called biodegradable plastics degrade very slowly in the ocean due to lower temperatures and a lack of specific enzymes. beyondpesticides.org Research has shown that incorporating this compound-derived units is a promising strategy to create seawater-degradable polyesters.

A notable study on poly(butylene diglycolate/terephthalate) (PBDT) copolymers found that the hydrolysis of these materials was significantly accelerated in seawater, with one formulation showing a 16% weight loss after just 30 days. rsc.org Similarly, sequence-controlled copolyesters like poly((ethylene diglycolate) terephthalate) have demonstrated biodegradability in seawater. rsc.org The mechanism is primarily accelerated hydrolysis, where the hydrophilic ether bonds of the diglycolate units promote water absorption and subsequent chain cleavage, even in the absence of high concentrations of specific enzymes. rsc.orgbeyondpesticides.org This makes copolyesters containing this compound promising candidates for applications where materials may inadvertently end up in the marine environment.

Table 2: Degradation Data for Various this compound-Containing Copolyesters

PolymerDegradation ConditionObservationReference
Poly(butylene diglycolate/terephthalate) (PBDT)Seawater16% weight loss after 30 days. rsc.org
Poly((ethylene diglycolate) terephthalate)SeawaterExhibited biodegradability. rsc.org
Poly(butylene succinate-co-glycolate) (PBSGA)SeawaterWeight loss exceeded 22% after 49 days for a 40% glycolate (B3277807) composition, attributed to accelerated hydrolysis. beyondpesticides.org
Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate)Simulated SeawaterShowed approximately 3% weight loss after 63 days. researchgate.netepfl.ch
Poly(butylene furandicarboxylate-co-glycolate) (PBFGA)Enzymatic DegradationObvious weight loss observed when glycolic acid content was over 20 mol%. mdpi.com

Life Cycle Assessment and Environmental Impact of this compound Production and Use

A comprehensive Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process from cradle to grave. polimi.itavantium.commdpi.com For this compound, a complete, publicly available LCA is not yet established. However, insights can be drawn from assessments of its precursors and related synthesis technologies.

This suggests that the environmental profile of this compound is highly dependent on the synthesis route chosen for its precursor, diglycolic acid. Adopting greener chemistry principles, such as solvent-free reactions and avoiding hazardous reagents, can significantly lower the environmental burden associated with its production. rsc.org

Future Directions and Emerging Research Avenues for Dimethyl Diglycolate

Novel Synthetic Routes and Catalytic Systems for Dimethyl Diglycolate (B8442512)

The advancement of synthetic methodologies for producing dimethyl diglycolate and its derivatives is crucial for expanding its industrial and research applications. While traditional synthesis methods exist, current research is geared towards developing more sustainable and efficient catalytic systems.

One historical approach for the synthesis of 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer, involves the condensation of glyoxal (B1671930) with this compound in the presence of sodium methoxide. researchgate.net This positions this compound as a key intermediate in the production of valuable platform chemicals. Another route prepares FDCA from diglycolic acid via this compound, highlighting its role as a precursor. mdpi.com

Modern synthetic strategies focus on one-pot reactions and efficient catalytic processes. For instance, chiral polyoxazolines have been synthesized in a one-pot reaction by reacting this compound with chiral amino alcohols like (R)-2-amino-1-butanol or L-phenylalaninol in toluene. beilstein-journals.org This method, which involves the elimination of methanol (B129727), offers a simpler and more efficient alternative to traditional multi-step procedures for creating these important ligands for asymmetric catalysis. beilstein-journals.org

Research into catalytic systems for related esterification and transesterification reactions provides insights into potential catalysts for this compound synthesis. Various metal-based catalysts, including those based on titanium, antimony, and ruthenium, are being investigated for their efficiency in polyester (B1180765) production, which often involves dimethyl ester monomers. google.comrsc.org For example, titanium-based catalysts have shown high activity in the polycondensation of dimethyl 2,5-furandicarboxylate (DMFD). rsc.org Similarly, homogeneous hydrogenation systems using ruthenium, rhodium, or palladium catalysts with organic phosphine (B1218219) ligands are used in related chemical transformations. google.com These catalytic systems could be adapted and optimized for the direct synthesis or conversion of this compound.

Catalyst SystemReactantsProduct/ApplicationReference
Sodium methoxideGlyoxal, this compound2,5-Furandicarboxylic acid (FDCA) researchgate.net
(none mentioned)This compound, (R)-2-amino-1-butanolBisoxazoline ligand beilstein-journals.org
Titanium-based catalystsDimethyl 2,5-furandicarboxylate (DMFD), DiolsFuran-based polyesters rsc.org
Ruthenium/Rhodium/Palladium(General hydrogenation)Hydrogenated products google.com

Advanced Material Design Leveraging this compound's Structure

The flexible ether linkage within the this compound molecule is a key structural feature being exploited in the design of advanced polymers with tailored properties. By incorporating diglycolate units into polyester chains, researchers can modify characteristics such as flexibility, thermal behavior, and biodegradability.

Copolymerization is a prominent strategy for creating novel materials. For example, poly(butylene 2,5-furanoate)-co-(butylene diglycolate) (PBF-co-PBDG) has been synthesized by reacting dimethyl 2,5-furandicarboxylate (a derivative of FDCA) with butanediol (B1596017) and diglycolic acid. mdpi.com The inclusion of the flexible diglycolate segments allows for the tuning of the material's properties, resulting in a range of new materials with glass transition temperatures between -25°C and 46°C and enhanced mechanical strength when combined with reinforcing agents like bacterial cellulose (B213188). mdpi.com

Similarly, introducing diglycolic acid into poly(butylene terephthalate) (PBT) creates poly(butylene diglycolate/terephthalate) (PBDT) copolymers. researchgate.net These materials exhibit improved hydrophilicity and accelerated hydrolysis in seawater due to the ether bonds from the diglycolate units, with a reported weight loss of 16% after 30 days. researchgate.net The mechanical properties, including high tensile strength (>23.4 MPa), make them potential eco-friendly substitutes for conventional packaging materials. researchgate.net Further research has demonstrated that blending PBDT with polylactic acid (PLA) can significantly improve the ductility of PLA. researchgate.net

The development of bio-based poly(butylene diglycolate-co-furandicarboxylate) (PBDF) copolyesters presents a promising alternative to the commercial biodegradable polymer poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net These PBDF copolyesters show balanced mechanical, barrier, and biodegradable properties. Notably, PBDF40 (containing 40 mol% diglycolate units) exhibits significantly higher gas barrier properties compared to PBAT and demonstrates accelerated degradation in both enzymatic and compost environments. researchgate.net

Polymer SystemMonomers/ComponentsKey Properties & FindingsReference
PBF-co-PBDG CopolyestersDimethyl 2,5-furandicarboxylate, Diglycolic acid, ButanediolTunable Tg (-25 to 46 °C); Enhanced Young's modulus with cellulose reinforcement. mdpi.com
PBDT CopolymersDiglycolic acid, Terephthalic acid, ButanediolEnhanced hydrophilicity and seawater degradation (16% weight loss in 30 days); High tensile strength (>23.4 MPa). researchgate.net
PBDF CopolyestersDiglycolic acid, 2,5-Furandicarboxylic acid, ButanediolSuperior gas barrier properties compared to PBAT; Accelerated hydrolysis and compost degradation. researchgate.net
PLA/PBDT BlendsPolylactic acid, Poly(butylene diglycolate-co-butylene terephthalate)Improved ductility of PLA; Fracture behavior changed from brittle to ductile. researchgate.net

Interdisciplinary Research Integrating this compound Chemistry

The unique chemical properties of this compound are paving the way for its use in diverse, interdisciplinary research fields, most notably in materials science for environmental applications and in the biomedical field.

The development of biodegradable polymers is a prime example of interdisciplinary research that combines polymer chemistry with environmental science. The synthesis of copolyesters containing diglycolate moieties, such as PBDT and PBDF, is directly aimed at mitigating marine plastic pollution by creating materials that degrade more readily in seawater. researchgate.netresearchgate.netresearchgate.net These efforts provide a clear path toward developing sustainable alternatives to petroleum-based plastics for applications like packaging. researchgate.net The inherent biodegradability of aliphatic polyesters, which can be enhanced by the ether linkages in diglycolate units, makes this a fertile area for continued research. google.com

In the biomedical field, diglycolate structures are being integrated into complex macromolecular systems for therapeutic purposes. One study reports the synthesis of degradable polymer prodrugs using a technique called drug-initiated radical ring-opening copolymerization. rsc.org In this approach, diglycolate-containing polymer prodrugs of the anticancer agent gemcitabine (B846) were synthesized. The inclusion of the diglycolate linker resulted in significantly higher cytotoxicity against cancer cell lines compared to analogous prodrugs without the diglycolate moiety, demonstrating that the linker chemistry can be tuned to adjust the drug's activity. rsc.org This research represents a significant convergence of polymer chemistry, materials science, and pharmacology.

Furthermore, the condensation of this compound with α-diketones has been used to synthesize novel 3,4-bis(substituted phenyl) furan (B31954) derivatives. researchgate.net These furan compounds serve as precursors for a variety of other heterocyclic compounds, including hydrazides and furamides, indicating the role of this compound in synthetic organic chemistry for creating potentially bioactive molecules. researchgate.net

Q & A

Q. What are the standard laboratory methods for synthesizing dimethyl diglycolate, and how can reproducibility be ensured?

this compound is typically synthesized via esterification of diglycolic acid with methanol. A two-stage melt polycondensation procedure is recommended, involving controlled temperature gradients (e.g., 180°C for initial methanol removal, followed by 200°C under reduced pressure for glycol excess elimination). Catalyst selection (e.g., Ti(OBu)₄) and strict stoichiometric ratios (100 mol% glycol excess) are critical for reproducibility. Detailed protocols, including torque monitoring and nitrogen flow, should align with polymer synthesis frameworks . Experimental sections must explicitly describe reagent purity, distillation steps, and equipment calibration to meet journal reproducibility standards .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Nuclear magnetic resonance (¹H-NMR) is the primary method for structural validation. Dissolve samples in chloroform-d (10 mg/mL) with tetramethylsilane as an internal standard. Peaks corresponding to methyl ester groups (~3.6–3.8 ppm) and ether linkages confirm molecular identity. Gel-permeation chromatography (GPC) using polystyrene standards (2,000–100,000 Da range) provides molecular weight distribution, critical for assessing polymerization byproducts . Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect ester carbonyl stretches (~1740 cm⁻¹) .

Q. What solvent systems are optimal for dissolving this compound in polymer synthesis applications?

this compound exhibits solubility in polar aprotic solvents (e.g., chloroform, tetrahydrofuran) and alcohols. For polycondensation reactions, chloroform is preferred due to its low boiling point and compatibility with GPC analysis. Pre-screen solubility via turbidity tests at 25°C, and ensure solvent purity (>99.9%) to avoid side reactions .

Advanced Research Questions

Q. How can conflicting thermal degradation data from thermogravimetric analysis (TGA) be resolved across studies?

Discrepancies in TGA results (e.g., degradation onset temperatures) often arise from atmospheric conditions (N₂ vs. air) or heating rates. Standardize protocols using a 10°C/min heating rate under inert nitrogen (40 mL/min flow) to minimize oxidative decomposition. Compare residual mass percentages at 900°C and validate with differential scanning calorimetry (DSC) to distinguish between thermal degradation and phase transitions . Statistical analysis of triplicate runs (±2% error tolerance) is essential for robustness .

Q. What strategies optimize esterification reaction yields while minimizing side products?

Yield optimization requires balancing reaction time, temperature, and catalyst loading. For this compound, a Ti(OBu)₄ catalyst concentration of 0.2 g/kg polymer reduces side reactions like transesterification. Employ a fractional factorial design to test variables (e.g., 160–200°C temperature range, 1–3 hr reaction times). Monitor methanol evolution via distillation traps and use Arrhenius plots to identify activation energy thresholds for kinetic control .

Q. How should researchers design experiments to study hydrolysis mechanisms under varying pH and temperature conditions?

Conduct accelerated hydrolysis studies by immersing this compound in buffered solutions (pH 2–12) at 25–60°C. Use high-performance liquid chromatography (HPLC) to quantify diglycolic acid release over time. Apply pseudo-first-order kinetics models to calculate rate constants and identify pH-dependent degradation pathways (e.g., acid-catalyzed vs. base-mediated hydrolysis). Include controls with deuterated water to isolate hydrolysis mechanisms .

Q. How can molecular weight discrepancies in polyesters derived from this compound be addressed?

Discrepancies often stem from redistribution reactions during high-temperature synthesis. Use GPC with triple-detection (RI, light scattering, viscometry) for absolute molecular weight determination. Pre-purify monomers via recrystallization and employ vacuum stripping to remove low-molecular-weight oligomers. Statistical analysis of dispersity indices (Ð >1.5 indicates broad distributions) guides process adjustments .

Q. What are the best practices for conducting literature reviews on this compound applications in biodegradable polymers?

Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry, Beilstein Journal of Organic Chemistry) and avoid encyclopedic sources. Use Boolean search terms ("this compound" AND "polyester synthesis") in databases like PubMed and Scopus. Critically evaluate methodologies in existing studies—focus on catalyst systems, thermal stability data, and hydrolysis rates. Synthesize findings into comparative tables highlighting knowledge gaps (e.g., long-term biodegradation data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.